molecular formula C20H15N3S B12913060 4(3H)-Quinazolinethione, 3-(4-methylphenyl)-2-(2-pyridinyl)- CAS No. 61351-66-4

4(3H)-Quinazolinethione, 3-(4-methylphenyl)-2-(2-pyridinyl)-

Cat. No.: B12913060
CAS No.: 61351-66-4
M. Wt: 329.4 g/mol
InChI Key: CZTZMLNTTZGHKT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core structure with a pyridine and a p-tolyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with p-tolyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The pyridine and p-tolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)quinazoline-4(3H)-thione: Lacks the p-tolyl group, which may affect its biological activity and chemical properties.

    3-(p-Tolyl)quinazoline-4(3H)-thione: Lacks the pyridine group, which can influence its binding affinity and specificity.

    2-(Pyridin-2-yl)-3-phenylquinazoline-4(3H)-thione: Similar structure but with a phenyl group instead of a p-tolyl group, which can alter its electronic properties and reactivity.

Uniqueness

2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to the presence of both pyridine and p-tolyl groups, which can enhance its binding interactions and modulate its chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61351-66-4

Molecular Formula

C20H15N3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-pyridin-2-ylquinazoline-4-thione

InChI

InChI=1S/C20H15N3S/c1-14-9-11-15(12-10-14)23-19(18-8-4-5-13-21-18)22-17-7-3-2-6-16(17)20(23)24/h2-13H,1H3

InChI Key

CZTZMLNTTZGHKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=CC=N4

Origin of Product

United States

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